![molecular formula C19H21NO4 B2561385 {1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate CAS No. 318959-01-2](/img/structure/B2561385.png)
{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of coumarin and indole . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
While specific synthesis methods for this compound were not found, coumarin derivatives are generally synthesized through various methods . For example, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, coumarins are crystalline in nature .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[(1S,2R)-1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(21)20(3)19-15(10-23-13(2)22)11-24-17-9-8-14-6-4-5-7-16(14)18(17)19/h4-9,15,19H,10-11H2,1-3H3/t15-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBICTSLDTMUAGR-KXBFYZLASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1C(COC2=C1C3=CC=CC=C3C=C2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
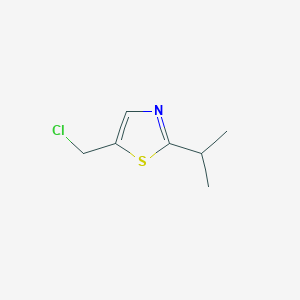

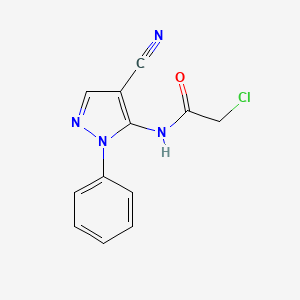
![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)
![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)
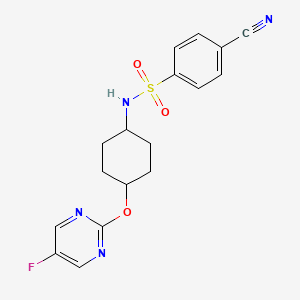
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)
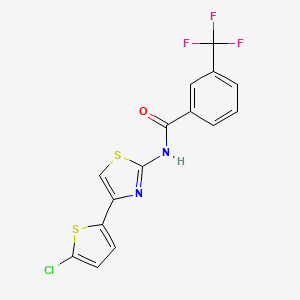

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)
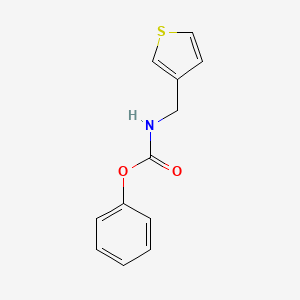
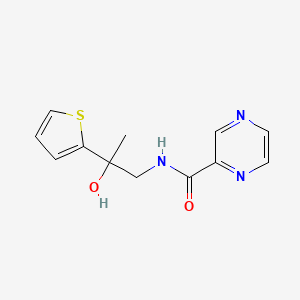
![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)
![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
